4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Biological Activity
4-(3-(Benzyloxy)benzoyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and a benzyloxybenzoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C23H21N3O3
- Molecular Weight : 387.439 g/mol
- IUPAC Name : 4-(3-phenylmethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives found that certain structural modifications enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µg/mL |
Compound B | Escherichia coli | 0.25 µg/mL |
This compound | Staphylococcus aureus | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which has been observed in studies involving human cancer cells .
Case Study: Anticancer Efficacy
In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at nanomolar concentrations.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been employed to elucidate the relationship between the chemical structure of this compound and its biological activity. Factors such as lipophilicity, electronic properties, and steric hindrance have been identified as critical determinants of its antimicrobial and anticancer efficacy .
Table 2: Key Structural Features Influencing Biological Activity
Structural Feature | Influence on Activity |
---|---|
Lipophilicity | Higher lipophilicity correlates with increased cell membrane permeability |
Electron-Withdrawing Groups | Enhance potency against certain pathogens |
Steric Hindrance | Optimal steric configuration improves binding affinity to biological targets |
Properties
IUPAC Name |
4-(3-phenylmethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-25(12-13-26(22)20-9-5-11-24-15-20)23(28)19-8-4-10-21(14-19)29-17-18-6-2-1-3-7-18/h1-11,14-15H,12-13,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHVIJIUORRPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.